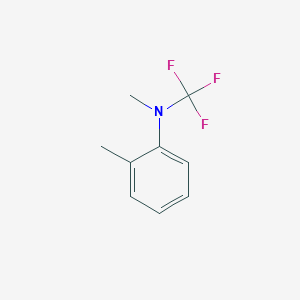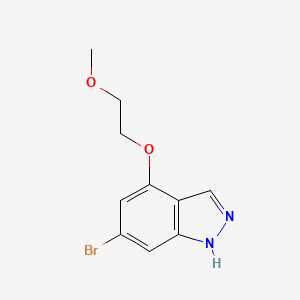
6-Bromo-4-(2-methoxyethoxy)-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4-(2-methoxyethoxy)-1H-indazole is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a bromine atom at the 6th position and a 2-methoxyethoxy group at the 4th position on the indazole ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(2-methoxyethoxy)-1H-indazole typically involves the bromination of 4-(2-methoxyethoxy)-1H-indazole. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position. The process may involve the use of bromine or other brominating agents in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated systems to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-4-(2-methoxyethoxy)-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
6-Bromo-4-(2-methoxyethoxy)-1H-indazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Bromo-4-(2-methoxyethoxy)-1H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Methoxyethoxy)-1H-indazole: Lacks the bromine atom at the 6th position.
6-Bromo-1H-indazole: Lacks the 2-methoxyethoxy group at the 4th position.
4-Hydroxy-6-bromo-1H-indazole: Contains a hydroxy group instead of a 2-methoxyethoxy group.
Uniqueness
6-Bromo-4-(2-methoxyethoxy)-1H-indazole is unique due to the presence of both the bromine atom and the 2-methoxyethoxy group, which confer specific chemical properties and reactivity. This makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C10H11BrN2O2 |
|---|---|
Poids moléculaire |
271.11 g/mol |
Nom IUPAC |
6-bromo-4-(2-methoxyethoxy)-1H-indazole |
InChI |
InChI=1S/C10H11BrN2O2/c1-14-2-3-15-10-5-7(11)4-9-8(10)6-12-13-9/h4-6H,2-3H2,1H3,(H,12,13) |
Clé InChI |
JECVIRGCTYVNPQ-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=CC(=CC2=C1C=NN2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


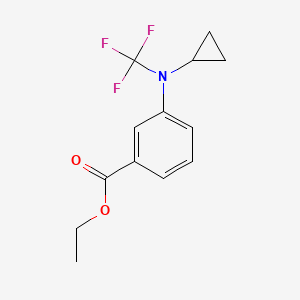
![(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13970031.png)
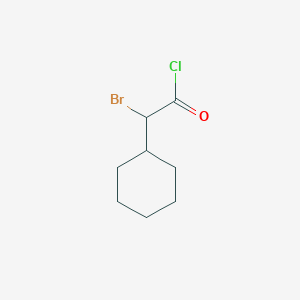
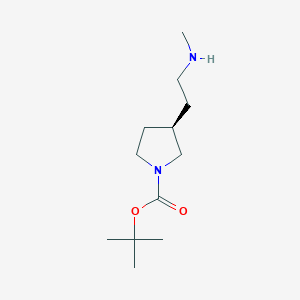
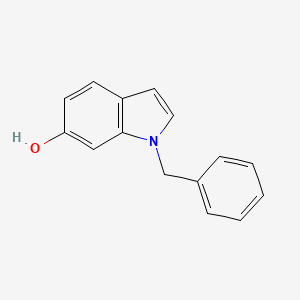


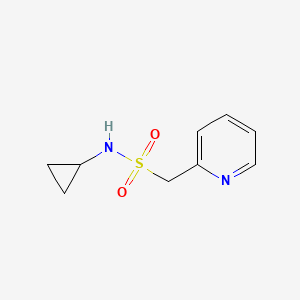

![Diazene, [1-(2,2-dimethylhydrazino)ethyl]ethyl-](/img/structure/B13970093.png)
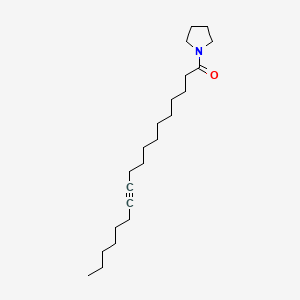
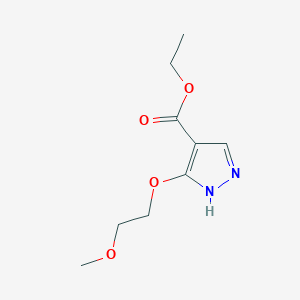
![4-Chloro-2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B13970099.png)
